

# Solubility of 4-Methoxy-3-nitrophenylboronic acid in organic solvents

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenylboronic acid

Cat. No.: B1586563

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An In-depth Technical Guide to the Solubility of **4-Methoxy-3-nitrophenylboronic acid** in Organic Solvents

## Abstract

**4-Methoxy-3-nitrophenylboronic acid** is a pivotal building block in contemporary organic synthesis and medicinal chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions.<sup>[1]</sup> The efficiency of its application in areas such as drug discovery hinges on a thorough understanding of its behavior in various reaction media.<sup>[2]</sup> Solubility is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. This technical guide addresses the solubility of **4-Methoxy-3-nitrophenylboronic acid** in organic solvents. Acknowledging a notable gap in published quantitative data for this specific molecule, this document provides a framework for understanding its solubility based on first principles, data from analogous compounds, and a robust experimental protocol for its empirical determination.

## Introduction: The Strategic Importance of 4-Methoxy-3-nitrophenylboronic acid

**4-Methoxy-3-nitrophenylboronic acid** (CAS: 827614-67-5, Formula:  $C_7H_8BNO_5$ ) is a substituted arylboronic acid increasingly utilized in the synthesis of complex molecular architectures.<sup>[3]</sup> Its functional group arrangement—a methoxy and a nitro group on the phenyl

ring—provides unique electronic properties that are leveraged in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds.<sup>[4]</sup> These reactions are foundational in developing novel therapeutics, including anticancer agents and enzyme inhibitors.<sup>[1][2][4]</sup>

For the research scientist, precise solubility data is not merely academic; it is a critical parameter for:

- Reaction Optimization: Ensuring the substrate is fully dissolved to maximize reaction rates and yields.
- Purification: Selecting appropriate solvents for crystallization or chromatography.
- Formulation Development: Creating stable solutions for screening, in-vitro assays, or pre-clinical studies.

This guide is designed to empower researchers by elucidating the factors that govern the solubility of this compound and providing the means to generate reliable, application-specific data.

## Physicochemical Properties and the Boroxine Equilibrium

The solubility of **4-Methoxy-3-nitrophenylboronic acid** is a direct consequence of its molecular structure.

Property	Value	Source
CAS Number	827614-67-5	
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BNO <sub>5</sub>	
Molecular Weight	196.95 g/mol	
Appearance	Solid	

The molecule's key features are:

- The Boronic Acid Moiety [-B(OH)<sub>2</sub>]: This group is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.
- The Aromatic Ring: The phenyl group provides a nonpolar character, allowing for interactions with aromatic and less polar solvents.
- The Nitro and Methoxy Groups: The strongly electron-withdrawing nitro group (-NO<sub>2</sub>) and the methoxy group (-OCH<sub>3</sub>) add significant polarity and the potential for dipole-dipole interactions and hydrogen bonding (as an acceptor).

## The Critical Role of the Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.<sup>[5][6]</sup> This equilibrium is a crucial, and often overlooked, factor affecting solubility.

Caption: Boronic acid and boroxine equilibrium.

The position of this equilibrium is highly dependent on the solvent, temperature, and the presence of water. Boroxines are significantly less polar than their corresponding acids, which can lead to lower solubility in polar solvents.<sup>[6]</sup> This dynamic behavior explains why solubility data for boronic acids can be inconsistent and underscores the need for carefully controlled experimental determination.<sup>[6]</sup>

## Predicted Solubility Profile Based on Analogous Compounds

While specific quantitative data for **4-Methoxy-3-nitrophenylboronic acid** is not readily available in the literature, a qualitative profile can be predicted based on its structure and the known solubility of related compounds like phenylboronic acid and 4-methoxyphenylboronic acid.<sup>[7][8][9]</sup> The presence of the polar nitro group is expected to enhance solubility in polar solvents compared to the parent phenylboronic acid.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Ethers	Tetrahydrofuran (THF), Diethyl Ether	High	The ether oxygen can act as a hydrogen bond acceptor. Phenylboronic acid exhibits high solubility in these solvents. <a href="#">[7]</a> <a href="#">[8]</a>
Ketones	Acetone, 3-Pentanone	High	The polar carbonyl group interacts favorably with the boronic acid and nitro functionalities. <a href="#">[8]</a>
Alcohols	Methanol, Ethanol	High to Moderate	These protic solvents can engage in extensive hydrogen bonding. Potential for ester formation may alter solubility over time.
Halogenated	Dichloromethane (DCM), Chloroform	Moderate	Offers moderate polarity. Chloroform has shown high solubility for some boronic acid esters. <a href="#">[8]</a>
Aromatic	Toluene, Benzene	Low to Moderate	Favorable $\pi$ - $\pi$ stacking interactions with the phenyl ring, but overall polarity mismatch limits high solubility.
Apolar Aliphatics	Hexane, Methylcyclohexane	Very Low	Significant polarity mismatch between the solute and solvent. Phenylboronic acid

Polar Aprotic	Dimethyl Sulfoxide (DMSO), DMF	High	has very low solubility in hydrocarbons. <sup>[8]</sup>  High polarity and ability to act as strong hydrogen bond acceptors. 4-Methoxyphenylboronic acid is soluble in DMSO. <sup>[9]</sup>
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## A Self-Validating Protocol for Equilibrium Solubility Determination

To address the existing data gap, the following robust, isothermal shake-flask method is recommended. This protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is achieved.

### Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a prolonged period. This allows the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, representing the equilibrium solubility.

### Experimental Workflow

Caption: Experimental workflow for solubility determination.

### Detailed Step-by-Step Methodology

- Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., 10-20 mg) of **4-Methoxy-3-nitrophenylboronic acid**. The key is to ensure solid remains undissolved at equilibrium.
- Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

- Equilibration: Seal the vials tightly and place them in an orbital shaker or incubator set to a constant temperature (e.g.,  $25.0 \pm 0.5$  °C). Agitate the vials for a minimum of 48 hours.
  - Causality Insight: A 48-hour period is chosen to ensure that not only is the dissolution process complete, but the potentially slow equilibrium between the boronic acid and its boroxine form has also been reached.[5][6]
- Sample Collection: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
- Filtration: Immediately filter the aliquot through a chemically compatible 0.22  $\mu$ m syringe filter (e.g., PTFE for most organic solvents) into a clean vial.
  - Causality Insight: This step is critical to remove any microscopic particulate matter, which would otherwise lead to an overestimation of solubility.
- Dilution & Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC-UV) or UV-Vis spectrophotometry method against a standard calibration curve.
- Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
- Trustworthiness Check (Self-Validation): To confirm that equilibrium was reached, perform the sampling and quantification steps at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating a stable equilibrium has been achieved.

## Conclusion

Understanding the solubility of **4-Methoxy-3-nitrophenylboronic acid** is essential for its effective use in research and development. While published data is scarce, a reliable solubility profile can be predicted based on its distinct functional groups and the behavior of analogous boronic acids. The primary challenge in determining its solubility lies in the dynamic equilibrium with its less-soluble boroxine anhydride. The provided experimental protocol offers a robust and self-validating method for generating precise and reliable solubility data, empowering

scientists to optimize reactions, streamline purifications, and accelerate the drug development process.

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